molecular formula C21H25N5O4 B2796907 8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896803-86-4

8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2796907
CAS RN: 896803-86-4
M. Wt: 411.462
InChI Key: QXRZXZVQTHTFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 3,4-dimethoxyphenethyl group, which is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .

Scientific Research Applications

Receptor Binding and Pharmacological Activity

Studies on derivatives of imidazo[2,1-f]purine-2,4-dione have highlighted their significant potential in targeting serotonin receptors, with implications for their use as antidepressants and anxiolytics. For instance, derivatives have been shown to possess potent ligand activity at the 5-HT(1A) receptor, with some compounds displaying anxiolytic-like and antidepressant-like activities in animal models. This suggests a promising avenue for research into the development of new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009; Zagórska et al., 2015; Zagórska et al., 2016).

Adenosine Receptor Antagonism

Another research path explores the antagonistic activity of imidazo[2,1-f]purine derivatives on adenosine receptors, specifically targeting the A3 subtype. These compounds show promise as selective A3 adenosine receptor antagonists, which could have therapeutic applications in conditions where modulation of this receptor is beneficial, such as inflammatory diseases or cancer (Baraldi et al., 2005; Baraldi et al., 2008).

properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-12-13(2)26-17-18(23(3)21(28)24(4)19(17)27)22-20(26)25(12)10-9-14-7-8-15(29-5)16(11-14)30-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRZXZVQTHTFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

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